molecular formula C22H19BrN2O3S2 B15084546 (3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15084546
M. Wt: 503.4 g/mol
InChI Key: BSEQECPBJPOYMO-HNENSFHCSA-N
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Description

(3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a benzyl group, a bromine atom, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include benzyl bromide, 3-methoxypropylamine, and thiazolidinone derivatives. The reaction conditions usually require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce a thioether or alcohol.

Scientific Research Applications

(3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.

    Thiazolidinone derivatives: Compounds with a similar thiazolidinone moiety but different substituents.

Uniqueness

What sets (3Z)-1-benzyl-5-bromo-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H19BrN2O3S2

Molecular Weight

503.4 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19BrN2O3S2/c1-28-11-5-10-24-21(27)19(30-22(24)29)18-16-12-15(23)8-9-17(16)25(20(18)26)13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3/b19-18-

InChI Key

BSEQECPBJPOYMO-HNENSFHCSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)SC1=S

Origin of Product

United States

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